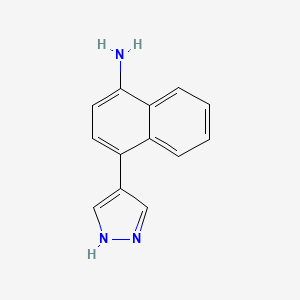
4-(1H-Pyrazol-4-yl)naphthalen-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Pyrazol-4-yl)naphthalen-1-amine is an organic compound that features a pyrazole ring attached to a naphthalene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and naphthalene structures in a single molecule provides unique chemical properties that can be exploited for different scientific and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-4-yl)naphthalen-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalen-1-amine with a pyrazole derivative under specific conditions. For instance, the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes can be used to prepare pyridylchalcones, which can then be cyclized with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(1H-Pyrazol-4-yl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the naphthalene ring.
科学的研究の応用
4-(1H-Pyrazol-4-yl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(1H-Pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A or E and thereby inhibiting its activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
3-(1H-Pyrazol-4-yl)aniline: Similar structure but with an aniline moiety instead of naphthalene.
4-(1H-Pyrazol-1-yl)naphthalen-1-amine: Similar structure but with a different position of the pyrazole ring attachment.
N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazole: Contains both pyrazole and triazole rings.
Uniqueness
4-(1H-Pyrazol-4-yl)naphthalen-1-amine is unique due to the combination of the pyrazole and naphthalene structures, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC名 |
4-(1H-pyrazol-4-yl)naphthalen-1-amine |
InChI |
InChI=1S/C13H11N3/c14-13-6-5-10(9-7-15-16-8-9)11-3-1-2-4-12(11)13/h1-8H,14H2,(H,15,16) |
InChIキー |
PRSLZKAEYXBXQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


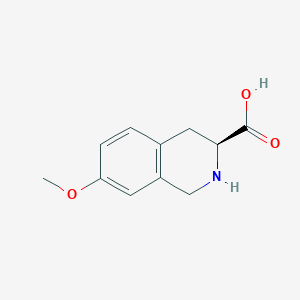

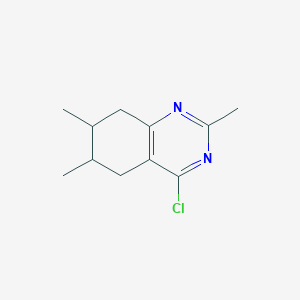

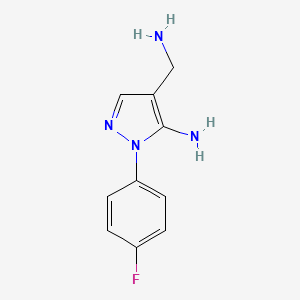

![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)



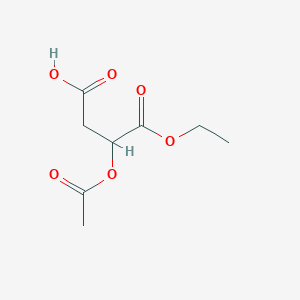

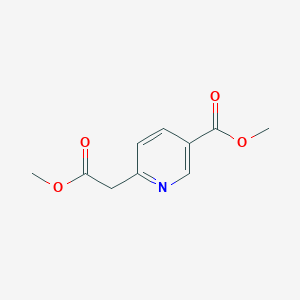
![4,7-Dichloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11893933.png)
